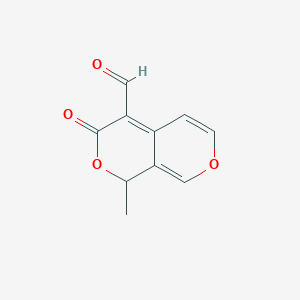

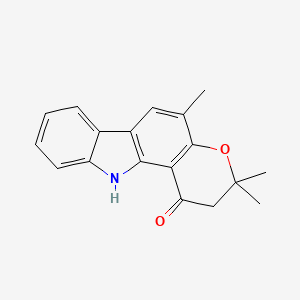

Fagraldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fagraldehyde is a natural product found in Cyrtophyllum fragrans with data available.

Applications De Recherche Scientifique

Isolation and Biogenesis Study

Fagraldehyde, a secoiridoid with an atypical skeleton, was isolated from Fagraea fragrans. It displayed weak in vitro activity against Plasmodium falciparum. The study proposed a hypothetical biogenesis for fagraldehyde, explaining its unusual skeleton (Jonville et al., 2008).

Nanoparticle Synthesis

While not directly related to fagraldehyde, research in nanoparticle synthesis is relevant for understanding the broader context of chemical research and materials development. This includes advancements in technology and industry, such as the electronics industry's evolution from vacuum tubes to chips (Cushing, Kolesnichenko, & O'Connor, 2004).

Formic Acid Dehydrogenation Catalyst

Research on formic acid dehydrogenation using an iron catalyst with a Lewis acid co-catalyst highlights advancements in catalysis. This study achieved significant turnovers, indicating the potential of first-row transition metals in catalytic processes (Bielinski et al., 2014).

Fluorescent Probe Development

A naphthalimide-based fluorescent probe was developed for sensing formaldehyde, demonstrating high specificity and potential for biological applications, such as monitoring in living cells (Nasirian et al., 2021).

Glutaraldehyde in Biocatalysts Design

Glutaraldehyde, often used in biocatalyst design, serves as a powerful crosslinker. This review discusses its potential and precautions in biocatalyst design, emphasizing cross-linked enzyme aggregates and enzyme immobilization (Barbosa et al., 2014).

Immunolabeling Techniques

Cryosectioning and immunolabeling techniques involve chemical fixation in formaldehyde and/or glutaraldehyde. These methods are crucial for protein and lipid localization in cells and tissues (Slot & Geuze, 2007).

Microgravity Biosensing

Research on superwettable microchips offers insights into biosensing in microgravity environments. This technology enables the monitoring of physiological markers through colorimetric tests, important for spaceflight laboratory research (Xu et al., 2017).

Biomass and CO2 to Formic Acid

Studies on converting biomass and carbon dioxide into formic acid highlight sustainable production methods in chemical industries and renewable energy fields (Chen, Liu, & Wu, 2020).

Reversible Hydrogenation of CO2

Research on reversible hydrogenation of CO2 to formates using a ruthenium catalyst emphasizes the development of storage and transportation technologies for hydrogen fuel (Filonenko et al., 2014).

Marine Ecosystems and Fatty Acids

The study of fatty acids in marine ecosystems aids in understanding trophic interactions and ecosystem structures. This research has applications in assessing animal nutrition and metabolism (Budge, Iverson, & Koopman, 2006).

Space and Biofabrication

Biofabrication in space, a novel area in space STEM, benefits from microgravity for creating more complex tissue and organ constructs. This research has implications for both Earth-based applications and deep space missions (Moroni et al., 2021).

Red Blood Cell Research

Glutaraldehyde is crucial in studying healthy and pathologic red blood cells, especially in hemolytic anemias. It helps in conserving cell shapes for imaging and mimicking malaria-infected red blood cells (Abay et al., 2019).

Propriétés

Nom du produit |

Fagraldehyde |

|---|---|

Formule moléculaire |

C10H8O4 |

Poids moléculaire |

192.17 g/mol |

Nom IUPAC |

1-methyl-3-oxo-1H-pyrano[3,4-c]pyran-4-carbaldehyde |

InChI |

InChI=1S/C10H8O4/c1-6-9-5-13-3-2-7(9)8(4-11)10(12)14-6/h2-6H,1H3 |

Clé InChI |

STZFTMXKJRIOSV-UHFFFAOYSA-N |

SMILES canonique |

CC1C2=COC=CC2=C(C(=O)O1)C=O |

Synonymes |

fagraldehyde |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

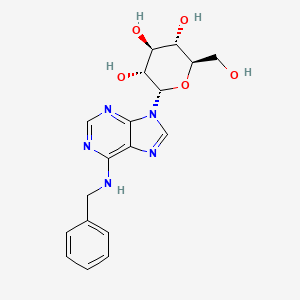

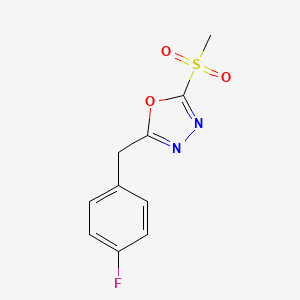

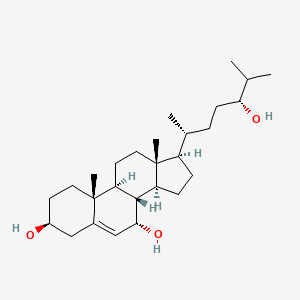

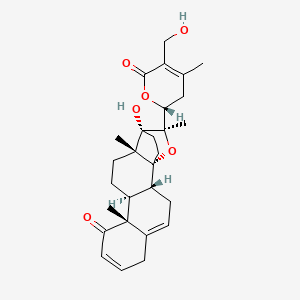

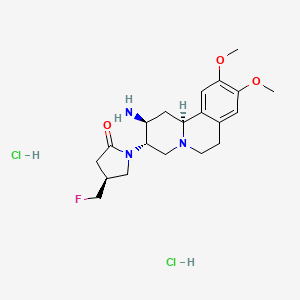

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine](/img/structure/B1261376.png)